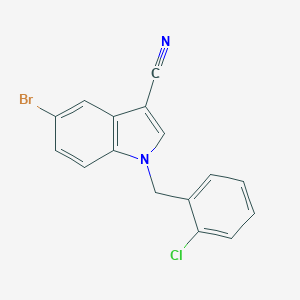![molecular formula C25H23ClN4O4 B297500 N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297500.png)
N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biotechnology, and material science.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is complex and depends on the specific application. In cancer treatment, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation and infectious diseases, it has been demonstrated to modulate the immune response and reduce inflammation. In biotechnology, it has been used as a fluorescent probe to visualize and quantify biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide are diverse and depend on the specific application. In cancer treatment, it has been shown to induce DNA damage, inhibit angiogenesis, and modulate signaling pathways. In inflammation and infectious diseases, it has been demonstrated to reduce oxidative stress, inhibit cytokine production, and enhance immune function. In biotechnology, it has been used to label and track biomolecules in living cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide in lab experiments include its high specificity, sensitivity, and versatility. It can be easily synthesized and modified to suit different applications. However, its limitations include its potential toxicity, instability, and high cost.
Direcciones Futuras
There are several future directions for the research and development of N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. In medicine, it could be further explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biotechnology, it could be used to develop new tools and techniques for the analysis and manipulation of biomolecules. In material science, it could be used to synthesize new materials with unique properties and applications. Overall, the future of N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide research is promising and holds great potential for advancing various scientific fields.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide involves the condensation of 2-chlorobenzaldehyde, 3,5-dimethylaniline, and 2-hydrazinyl-2-oxoacetamide in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been extensively studied for its potential applications in various scientific research fields. In medicine, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In biotechnology, it has been used as a molecular probe for the detection and analysis of biomolecules. In material science, it has been explored as a building block for the synthesis of functional materials with unique properties.
Propiedades
Nombre del producto |
N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide |
|---|---|
Fórmula molecular |
C25H23ClN4O4 |
Peso molecular |
478.9 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-N//'-[(E)-[2-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C25H23ClN4O4/c1-16-11-17(2)13-19(12-16)28-23(31)15-34-22-10-6-3-7-18(22)14-27-30-25(33)24(32)29-21-9-5-4-8-20(21)26/h3-14H,15H2,1-2H3,(H,28,31)(H,29,32)(H,30,33)/b27-14+ |
Clave InChI |
PFFFCQIAPQXQTD-MZJWZYIUSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2/C=N/NC(=O)C(=O)NC3=CC=CC=C3Cl)C |
SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2C=NNC(=O)C(=O)NC3=CC=CC=C3Cl)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2C=NNC(=O)C(=O)NC3=CC=CC=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297417.png)
![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[2-(prop-2-ynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297421.png)
![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)

![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)

![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)